Robengatope I-131, also known as rose bengal sodium I-131 injection, is a radiopharmaceutical compound that combines the dye rose bengal with the radioactive isotope iodine-131. It was approved by the U.S. Food and Drug Administration in 1971 for diagnostic applications, particularly in assessing liver function. This compound is classified under radiopharmaceuticals due to its radioactive properties and its use in medical imaging and treatment.
The synthesis of Robengatope I-131 involves several key steps:
The synthesis process must adhere to Good Manufacturing Practices (GMP) to ensure the quality and safety of the compound. The production involves multiple steps including filtration, acidification, and distillation to isolate and purify the iodine-131 before it is combined with rose bengal .
Robengatope I-131 consists of a rose bengal molecule covalently bonded to iodine-131. Rose bengal itself is a xanthene dye characterized by its complex structure which includes multiple hydroxyl groups and a halogen atom that can be substituted with iodine. The molecular formula for rose bengal is C20H4I4Na2O5S.
The molecular weight of Robengatope I-131 varies slightly depending on the specific formulation but generally approximates around 1,000 g/mol when considering the iodine content.
Robengatope I-131 undergoes various chemical reactions typical of radiopharmaceuticals:
The chemical stability of Robengatope I-131 is critical; it must maintain integrity during storage and administration to ensure accurate diagnostic results.
Robengatope I-131 functions primarily through its radioactive properties:
Clinical studies have demonstrated that Robengatope I-131 effectively highlights liver pathology while minimizing exposure to surrounding healthy tissues due to its targeted action.
Robengatope I-131 appears as a dark reddish-brown solution when dissolved in sodium hydroxide. It has a specific gravity that varies based on concentration but typically ranges around 1.0 g/cm³.
Robengatope I-131 has several important applications: